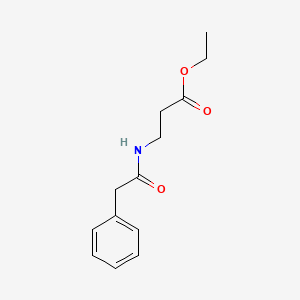ethyl N-(phenylacetyl)-beta-alaninate
CAS No.:
Cat. No.: VC10016593
Molecular Formula: C13H17NO3
Molecular Weight: 235.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H17NO3 |
|---|---|
| Molecular Weight | 235.28 g/mol |
| IUPAC Name | ethyl 3-[(2-phenylacetyl)amino]propanoate |
| Standard InChI | InChI=1S/C13H17NO3/c1-2-17-13(16)8-9-14-12(15)10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,14,15) |
| Standard InChI Key | VBIVRUYTJUMYHW-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CCNC(=O)CC1=CC=CC=C1 |
| Canonical SMILES | CCOC(=O)CCNC(=O)CC1=CC=CC=C1 |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Characteristics
Ethyl N-(phenylacetyl)-beta-alaninate belongs to the class of N-acylated beta-amino acid esters. Its structure consists of a beta-alanine backbone (3-aminopropanoic acid) modified by a phenylacetyl group at the amino terminus and an ethyl ester at the carboxyl terminus . The phenylacetyl moiety introduces aromaticity, which may influence its pharmacokinetic properties and binding interactions.
Key structural attributes:
-
IUPAC Name: N-Phenyl-beta-alanine ethyl ester
-
Synonym: Ethyl 3-(phenylamino)propanoate
The compound’s 3D conformation, as depicted in PubChem, shows a planar phenyl ring and a flexible ethyl ester chain, which may contribute to its solubility in organic solvents .
Synthesis and Manufacturing
Synthetic Pathways
While no direct synthesis protocol for ethyl N-(phenylacetyl)-beta-alaninate is documented in the literature, analogous compounds suggest plausible routes:
Esterification of Beta-Alanine Derivatives
A common method involves the reaction of beta-alanine with phenylacetyl chloride in the presence of a base, followed by ethyl ester formation. For example:
This two-step process mirrors the synthesis of related esters, such as ethyl N-acetyl-L-prolylglycine, which utilizes acid-catalyzed esterification .
Multicomponent Reactions
Zinc-mediated Mannich-like reactions, as demonstrated for N-protected phenylalanine ethyl esters, could also be adapted. These reactions condense benzyl halides, amines, and carbonyl compounds in a single pot .
Physicochemical Properties
Experimental and Calculated Data
The absence of experimental melting/boiling points highlights a gap in current literature.
Pharmacokinetics and Metabolism
In Vitro Stability
Studies on creatine ethyl ester reveal that esterase-mediated hydrolysis in human plasma is negligible, with conversion to creatinine instead of creatine . This raises questions about the metabolic fate of ethyl N-(phenylacetyl)-beta-alaninate. If resistant to plasma esterases, it may accumulate or undergo alternative pathways, such as hepatic oxidation.
Chiral Recognition and Drug Delivery
Poly(phenylacetylene) esters with amino acid pendants exhibit temperature-dependent helix inversion and chiral recognition abilities . Such properties could be exploited in targeted drug delivery systems using ethyl N-(phenylacetyl)-beta-alaninate as a building block.
Analytical Characterization
Spectroscopic Methods
-
NMR: Diagnostic signals include the ethyl ester quartet ( 4.1–4.3 ppm) and phenylacetyl aromatic protons ( 7.2–7.5 ppm).
-
HPLC/GC-MS: Used to detect metabolites like phenylacetic acid and beta-alanine in biological matrices .
Applications in Research and Development
Cognitive Enhancers
The structural similarity to GVS-111 suggests potential nootropic applications. Future studies could explore its conversion to bioactive cyclopeptides in neural tissues.
Antiviral Agents
Given the efficacy of related esters against enveloped viruses, this compound warrants evaluation against pathogens like influenza or herpes simplex.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume